

# What is the chemical structure of "Antiviral agent 27"?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Antiviral agent 27 |           |
| Cat. No.:            | B15140283          | Get Quote |

# **Technical Guide: Antiviral Agent TF27**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a comprehensive technical overview of the antiviral agent TF27, a novel trimeric analog of artesunate. TF27 has demonstrated significant antiviral activity against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants. This guide details its chemical structure, summarizes key quantitative data from antiviral studies, and outlines the experimental protocols used to generate this data.

#### **Chemical Structure**

TF27 is a semi-synthetic derivative of artesunate, which belongs to the trioxane/sesquiterpene class of molecules. It is a trimeric compound, meaning it is composed of three artesunate molecules linked together. This trimerization has been shown to significantly enhance its antiviral potency compared to the monomeric form, artesunate (ART).[1][2]

Chemical Name: Trimeric Artesunate Analog Designation: TF27

Below is the two-dimensional chemical structure of Artesunate (ART) and its trimeric derivative, TF27.

Chemical structures of Artesunate (ART) and TF27



Figure 1: Chemical structures of monomeric Artesunate (ART) and the trimeric analog TF27.[2]

# **Quantitative Antiviral Activity**

TF27 has demonstrated potent antiviral activity against SARS-CoV-2 in various human cell lines. The following tables summarize the key quantitative findings from in vitro studies, including the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50).

Table 1: Anti-SARS-CoV-2 Activity of TF27 in Caco-2 Cells[1][2]

| Compound            | Virus Strain                       | EC50 (µM)   | СС50 (µМ) | Selectivity<br>Index (SI =<br>CC50/EC50) |
|---------------------|------------------------------------|-------------|-----------|------------------------------------------|
| TF27                | SARS-CoV-2<br>(d6-YFP<br>reporter) | 0.46 ± 0.20 | >10       | >21.7                                    |
| Artesunate<br>(ART) | SARS-CoV-2<br>(d6-YFP<br>reporter) | 6.8 ± 1.5   | >10       | >1.5                                     |

Table 2: Prophylactic Anti-SARS-CoV-2 Activity of TF27 in Caco-2 Cells

| Treatment Condition           | EC50 (μM)       |
|-------------------------------|-----------------|
| Exclusive Pre-treatment (20h) | $0.63 \pm 0.88$ |

Table 3: Antiviral Activity of TF27 Against SARS-CoV-2 Variants in Caco-2 and Calu-3 Cells

| Cell Line | Virus Variant      | EC50 (μM) |
|-----------|--------------------|-----------|
| Caco-2    | Delta              | ~0.5      |
| Caco-2    | Omicron            | ~0.8      |
| Calu-3    | Wild-type (d6-YFP) | ~1.0      |



## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

#### **Cell Lines and Viruses**

- · Cell Lines:
  - Caco-2: Human colon adenocarcinoma cells.
  - Calu-3: Human lung adenocarcinoma cells.
- Virus:
  - Recombinant SARS-CoV-2 reporter virus expressing a yellow fluorescent protein (d6-YFP).
  - SARS-CoV-2 Delta and Omicron variants.

#### **Synthesis of TF27**

The synthesis protocol for TF27 has been described in previous publications. A recent batch was synthesized by Vichem Chemie Research Ltd. (Budapest, Hungary). Stock solutions of TF27 were prepared in pure DMSO at a concentration of 10 mM and stored at -20 °C.

#### **In Vitro Antiviral Activity Assay**

This workflow outlines the process for determining the EC50 of antiviral compounds against the SARS-CoV-2 reporter virus.





Click to download full resolution via product page

Caption: Workflow for in vitro antiviral activity assay. (Max Width: 760px)



## **Cytotoxicity Assay (Neutral Red Assay)**

This protocol was performed in parallel with the antiviral assays on uninfected cells to determine the CC50 values.

- Cell Seeding: Seed cells in 96-well plates at the same density as the antiviral assay.
- Compound Treatment: Add the same concentrations of TF27 or control compounds to the cells.
- Incubation: Incubate for 48 hours.
- Neutral Red Staining: The cell viability is determined using a Neutral Red-based assay.
- Data Analysis: CC50 values are calculated from the dose-response curves.

## **Prophylactic Activity Assay**

This experiment was designed to assess the antiviral effect of TF27 when administered before viral infection.





Click to download full resolution via product page

Caption: Workflow for prophylactic antiviral activity assay. (Max Width: 760px)

# **Signaling Pathways and Mechanism of Action**



The precise antiviral mechanism of action for TF27 against SARS-CoV-2 is still under investigation. However, its parent compound, artesunate, is known to have broad biological effects. For SARS-CoV-2, it is hypothesized that TF27 may act as a host-directed antiviral (HDA), targeting cellular pathways that the virus relies on for replication, rather than directly targeting viral proteins. This is supported by its prophylactic activity, which suggests an induction of a long-lasting antiviral state within the host cells.

Further research is needed to elucidate the specific host factors and signaling pathways modulated by TF27.

#### Conclusion

Antiviral agent TF27, a trimeric artesunate analog, is a promising broad-spectrum antiviral compound. It exhibits potent in vitro activity against SARS-CoV-2 and its variants of concern at sub-micromolar concentrations, with a favorable selectivity index. Its efficacy in prophylactic settings suggests a host-directed mechanism of action, which is a desirable attribute for overcoming viral resistance. The data presented in this guide underscores the potential of TF27 for further preclinical and clinical development as a novel anti-SARS-CoV-2 therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Trimeric Artesunate Analog TF27, a Broadly Acting Anti-Infective Model Drug, Exerts Pronounced Anti-SARS-CoV-2 Activity Spanning Variants and Host Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of "Antiviral agent 27"?].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15140283#what-is-the-chemical-structure-of-antiviral-agent-27]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com